molecular formula C7H7N3 B13128189 3-(Methylamino)isonicotinonitrile

3-(Methylamino)isonicotinonitrile

Cat. No.: B13128189
M. Wt: 133.15 g/mol
InChI Key: WYCGMXZTJJPJIL-UHFFFAOYSA-N
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Description

3-(Methylamino)isonicotinonitrile is an organic compound that features a pyridine ring substituted with a nitrile group at the 3-position and a methylamino group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)isonicotinonitrile typically involves the reaction of isonicotinonitrile with methylamine. One common method is the direct reductive N-methylation of nitro compounds, which is a straightforward approach compared to conventional N-methylation of amines . This method avoids the need for pre-preparation of NH-free amines, significantly shortening the separation and purification steps.

Industrial Production Methods

Industrial production of this compound can be achieved through the ammoxidation of 3-methylpyridine. This process involves the reaction of 3-methylpyridine with ammonia and oxygen to produce the desired nitrile compound .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)isonicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The nitrile group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve moderate temperatures and pressures to ensure efficient conversion.

Major Products Formed

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Methylamino)isonicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Methylamino)isonicotinonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Methylamino)isonicotinonitrile include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

3-(methylamino)pyridine-4-carbonitrile

InChI

InChI=1S/C7H7N3/c1-9-7-5-10-3-2-6(7)4-8/h2-3,5,9H,1H3

InChI Key

WYCGMXZTJJPJIL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1)C#N

Origin of Product

United States

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